3-Bromo-2-chloromethyl-benzoic acid methyl ester CAS 914220-72-7 properties
3-Bromo-2-chloromethyl-benzoic acid methyl ester CAS 914220-72-7 properties
An In-Depth Technical Guide to 3-Bromo-2-chloromethyl-benzoic acid methyl ester (CAS 914220-72-7)
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist
Introduction: A Versatile Trifunctional Building Block
3-Bromo-2-chloromethyl-benzoic acid methyl ester, registered under CAS number 914220-72-7, is a polysubstituted aromatic compound of significant interest in synthetic organic chemistry.[1] Its structure is characterized by a benzene ring strategically adorned with three distinct functional groups: a bromine atom, a chloromethyl group, and a methyl ester. This unique arrangement provides multiple reactive sites, positioning the molecule as a highly versatile intermediate for the synthesis of complex chemical entities. In the landscape of medicinal chemistry and materials science, compounds that offer several handles for modification are invaluable. They serve as foundational scaffolds for constructing libraries of molecules in drug discovery programs and for developing novel functional materials. This guide provides a comprehensive overview of the known properties, plausible synthetic routes, core reactivity, and safe handling protocols for this important chemical building block.
PART 1: Physicochemical and Structural Characteristics
The fundamental properties of a chemical reagent are critical for its application in synthesis. The identity and structural characteristics of 3-Bromo-2-chloromethyl-benzoic acid methyl ester are summarized below.
Table 1: Core Properties and Identifiers
| Property | Value / Identifier | Source |
|---|---|---|
| CAS Number | 914220-72-7 | [1] |
| Molecular Formula | C₉H₈BrClO₂ | [1] |
| Molecular Weight | 263.52 g/mol | [2] |
| IUPAC Name | methyl 3-bromo-2-(chloromethyl)benzoate | [1] |
| InChI Key | UNTRNMPVUONXGT-UHFFFAOYSA-N | [1] |
| SMILES | COC(=O)C1=CC=CC(Br)=C1CCl | [1] |
| Physical State | White to light yellow solid (predicted) | [2] |
| Melting Point | 57.0 to 61.0 °C (for the similar isomer, methyl 4-bromo-3-(chloromethyl)benzoate) |[2] |
The molecule's structure, featuring an ester, an alkyl halide, and an aryl halide, makes it a prime candidate for sequential, site-selective chemical modifications.
PART 2: Synthesis and Core Reactivity
While specific literature detailing the synthesis of CAS 914220-72-7 is sparse, a logical and efficient pathway can be devised based on well-established organic transformations applied to similar structures.[2][3]
Plausible Synthetic Pathway
A robust synthesis would likely begin with 3-Bromo-2-methylbenzoic acid. The synthesis involves two primary steps:
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Esterification: The carboxylic acid is converted to its methyl ester. This is a standard procedure, often accomplished using methanol in the presence of an acid catalyst (e.g., H₂SO₄) or by using a milder reagent like thionyl chloride followed by methanol.
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Chlorination: The benzylic methyl group is subsequently chlorinated. A free-radical halogenation using a reagent like N-chlorosuccinimide (NCS) with a radical initiator (e.g., AIBN or benzoyl peroxide) in a non-polar solvent like carbon tetrachloride is a common and effective method for this type of transformation.
The workflow below illustrates this proposed synthetic route.
Caption: Key reactive centers of the title compound.
PART 3: Applications in Research and Drug Development
Building blocks with multiple, orthogonally reactive functional groups are highly sought after in drug discovery. [4]3-Bromo-2-chloromethyl-benzoic acid methyl ester serves as an exemplary scaffold for generating molecular diversity.
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Scaffold Decoration: A primary application is in the sequential, controlled decoration of the benzene ring. For instance, a researcher could first perform a nucleophilic substitution at the chloromethyl position, followed by a Suzuki coupling at the bromo- position, and finally hydrolyze the ester to form an amide bond. This three-step sequence, starting from a single reagent, can rapidly generate a library of complex and diverse molecules for biological screening.
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Synthesis of Heterocyclic Systems: The chloromethyl group is a key precursor for forming fused ring systems. For example, reaction with a suitable dinucleophile can lead to the formation of heterocycles, a common and important structural motif in many approved drugs. [5]
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Fragment-Based Drug Discovery (FBDD): The molecule itself, or simple derivatives thereof, can be used as a fragment in FBDD screening campaigns. Its defined vector space for chemical elaboration makes it an attractive starting point for growing a fragment hit into a lead compound.
PART 4: Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for CAS 914220-72-7 is not publicly available, data from closely related structural analogs provide essential guidance for safe handling. Analogs such as methyl 3-bromobenzoate and other substituted bromobenzoic acids are classified as irritants and potentially corrosive. [6][7] Table 2: GHS Hazard Information (Inferred from Structural Analogs)
| Hazard Class | GHS Statement | Precautionary Codes | Source |
|---|---|---|---|
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage. H315: Causes skin irritation. | P260, P264, P280, P302+P352, P303+P361+P353 | [7][8] |
| Serious Eye Damage/Irritation | H318: Causes serious eye damage. H319: Causes serious eye irritation. | P280, P305+P351+P338+P310 | [6][8] |
| Target Organ Toxicity | H335: May cause respiratory irritation. | P261, P271, P304+P340+P312 | [7][9]|
Protocol for Safe Handling
Given the hazardous nature inferred from its functional groups, rigorous safety protocols must be followed.
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Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors. [7][10]Ensure an eyewash station and safety shower are immediately accessible. [9]2. Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield. [8] * Body Protection: Wear a lab coat. Ensure exposed skin is covered. [10]3. Handling Procedure:
-
Avoid generating dust. [8][10] * Do not breathe dust or fumes. [7][8] * Wash hands and any exposed skin thoroughly after handling. [6][7] * Keep the container tightly closed when not in use. [8]
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Storage Recommendations
Proper storage is crucial to maintain the compound's integrity and ensure safety.
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Container: Keep in the original, tightly sealed container. [8]* Conditions: Store in a cool, dry, and well-ventilated area. [6][8]Protect from moisture, which can hydrolyze the ester and react with the chloromethyl group.
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Inert Atmosphere: For long-term storage, keeping the compound under an inert gas like argon or nitrogen is recommended to prevent degradation. [8]
Conclusion
3-Bromo-2-chloromethyl-benzoic acid methyl ester is a potent synthetic intermediate whose value lies in its trifunctional nature. The distinct and predictable reactivity of its chloromethyl, aryl bromide, and methyl ester groups allows for its use in complex, multi-step synthetic campaigns aimed at discovering new pharmaceuticals and materials. While its utility is clear, the inherent reactivity demands that it be handled with strict adherence to safety protocols derived from an understanding of its constituent functional groups. This guide provides the foundational knowledge for researchers to safely and effectively harness the synthetic potential of this versatile building block.
References
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Methyl 3-bromo-2-methylbenzoate Information . LookChem. [Link]
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Methyl 3-bromo-2-(chloromethyl)benzoate . Chemspace. [Link]
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3-(Chloromethyl)benzoic acid Information . Chemsrc. [Link]
- Method for producing 3-bromomethylbenzoic acids.
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Methyl 3-bromo-2-chlorobenzoate . PubChem, National Center for Biotechnology Information. [Link]
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Benzoic acid, 3-bromo-, methyl ester IR Spectrum . NIST WebBook, SRD 69. [Link]
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Methyl 3-(bromomethyl)benzoate . PubChem, National Center for Biotechnology Information. [Link]
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Benzoic acid, 3-bromo-, methyl ester Mass Spectrum . NIST WebBook, SRD 69. [Link]
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Methyl 3-bromo-2-(bromomethyl)benzoate . PubChem, National Center for Biotechnology Information. [Link]
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Benzoic acid, 3-bromo-, methyl ester . US EPA System of Registries. [Link]
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Occurrence of “Natural Selection” in Successful Small Molecule Drug Discovery . ACS Omega. [Link]
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